molecular formula C6H14Cl2N4O2S B1402639 N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride CAS No. 1361112-40-4

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride

Cat. No.: B1402639
CAS No.: 1361112-40-4
M. Wt: 277.17 g/mol
InChI Key: KUEFJIJGRHMIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its molecular structure, which includes a pyrazol ring, an aminoethyl group, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 2H-pyrazol-3-ylamine: Reacting 2H-pyrazol-3-ylamine with ethyl bromoacetate in the presence of a base to form an intermediate, followed by hydrolysis and subsequent reaction with methanesulfonyl chloride to yield the final product.

  • Starting from 2H-pyrazol-3-ylamine and ethylene glycol: Reacting 2H-pyrazol-3-ylamine with ethylene glycol in the presence of a dehydrating agent to form an intermediate, followed by reaction with methanesulfonyl chloride to obtain the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. The process may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the pyrazol ring, involving the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

  • Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and iron powder.

  • Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction Products: Amino derivatives, hydrazine derivatives, and other reduced forms.

  • Substitution Products: Halogenated derivatives, alkylated derivatives, and other substituted forms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes. Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases. Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

  • Ethyl N-(2-aminoethyl)-N-methylglycinate dihydrochloride: Similar in structure but with a different functional group.

  • 2-(2-Aminoethyl)pyrazole-3-carboxylic acid: Similar pyrazol ring but with a carboxylic acid group instead of methanesulfonamide.

  • N-(2-Aminoethyl)pyrazole-3-sulfonamide: Similar pyrazol ring and aminoethyl group but without the dihydrochloride.

Uniqueness: N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride is unique in its combination of the pyrazol ring, aminoethyl group, and methanesulfonamide group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-aminoethyl)pyrazol-3-yl]methanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S.2ClH/c1-13(11,12)9-6-2-4-8-10(6)5-3-7;;/h2,4,9H,3,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEFJIJGRHMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=NN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride
Reactant of Route 2
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride
Reactant of Route 3
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride
Reactant of Route 4
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride
Reactant of Route 5
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride
Reactant of Route 6
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.